Ethyl (2E)-cyano(phenylhydrazono)ethanoate
Description
Contextualization of Hydrazone Chemistry in Organic Synthesis and Materials Science
Hydrazones are a class of organic compounds characterized by the R1R2C=N-NH2 structure. wikipedia.orgalcrut.com They are typically formed through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone. numberanalytics.comictp.it This reaction, first reported in the late 19th century, has become a fundamental tool in organic synthesis. numberanalytics.com Hydrazones are valued for their versatility, participating in a variety of transformations including condensation and cycloaddition reactions, which makes them instrumental in the synthesis of complex molecules and heterocyclic compounds like pyrazoles and indoles. numberanalytics.com
In materials science, hydrazones are gaining attention for their role in the development of novel materials. numberanalytics.com Their unique electronic and structural properties, stemming from the C=N-NH- group, make them suitable for applications such as hole-transporting materials and sensors. nih.gov The ability of the hydrazone linkage to be stable under certain conditions and cleavable under others, such as changes in pH, has led to its use in bioconjugation strategies, for example, in linking drugs to targeted antibodies for cancer therapy. wikipedia.org
Significance of Cyanoacetate (B8463686) Derivatives as Versatile Building Blocks
Ethyl cyanoacetate and other cyanoacetate derivatives are highly versatile building blocks in organic synthesis due to the presence of multiple reactive centers: a nitrile, an ester, and an acidic methylene (B1212753) group. wikipedia.org This trifecta of functionality allows for a wide range of chemical transformations. The acidic methylene group, positioned between the electron-withdrawing nitrile and carbonyl groups, is particularly reactive and can participate in condensation reactions like the Knoevenagel condensation and Michael addition. wikipedia.org
The utility of cyanoacetate derivatives is demonstrated in the synthesis of a diverse array of compounds, including numerous pharmaceuticals. For instance, they are key starting materials in the synthesis of drugs such as the gout treatment allopurinol, the epilepsy medication ethosuximide, and the antibacterial agent trimethoprim. wikipedia.org Furthermore, cyanoacetic acid, a related compound, is a precursor to cyanoacrylates, the primary components of superglues. wikipedia.org The ability to serve as a precursor for polyfunctionalized olefins further underscores their importance as building blocks for more complex molecular architectures. scielo.brresearchgate.net
Structural Features and Stereoisomerism of Ethyl (2E)-cyano(phenylhydrazono)ethanoate
This compound possesses a distinct molecular structure that dictates its chemical behavior. The core of the molecule is the hydrazono group (>C=N-NH-), which is attached to a cyanoethanoate moiety. The "(2E)" designation in its name refers to the stereochemistry around the carbon-nitrogen double bond, indicating a specific spatial arrangement of the substituents.
Geometric isomerism, specifically E/Z isomerism, is a key feature of hydrazones due to the restricted rotation around the C=N double bond. nih.govrsc.org In the case of phenylhydrazones, the substituents attached to the carbon and nitrogen atoms of the double bond can be arranged in either an E (entgegen, opposite) or Z (zusammen, together) configuration. The stability and interconversion of these isomers can be influenced by factors such as solvent, temperature, and the presence of catalysts. rsc.orgacs.org For some phenylhydrazones, one isomer may be kinetically favored during synthesis, while the other is thermodynamically more stable. rsc.org The presence of intramolecular hydrogen bonding can also play a significant role in stabilizing a particular isomer. nih.govresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.228 g/mol |
| Monoisotopic Mass | 217.085126602 g/mol |
| Complexity | 310 |
| Rotatable Bond Count | 5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Topological Polar Surface Area | 74.5 Ų |
| Heavy Atom Count | 16 |
This data is compiled from computational chemical data. guidechem.com
Historical Development and Current Research Landscape Pertaining to the Compound and its Class
The history of hydrazones is intrinsically linked to the work of Emil Fischer, who first synthesized the parent compound, phenylhydrazine (B124118), in 1875. ictp.itprinceton.edu This discovery paved the way for the development of hydrazone chemistry, with early applications including the identification and characterization of aldehydes and ketones. numberanalytics.com Fischer also utilized phenylhydrazine in his seminal work on sugars, developing a test to differentiate monosaccharides. wikipedia.org The synthesis of free hydrazine hydrate (B1144303) was accomplished by Curtius in 1887. princeton.edu
The current research landscape for hydrazones is vibrant and multifaceted. Recent developments have focused on greener and more efficient synthetic methods, such as reactions in aqueous media, microwave-assisted synthesis, and the use of grinding techniques. orientjchem.org There is significant interest in the biological activities of hydrazones, with studies exploring their potential as antimicrobial, anti-inflammatory, and antitumor agents. orientjchem.org In the realm of materials science, research is ongoing into the application of hydrazones in dynamic combinatorial chemistry and as components of photochromic systems and molecular switches. numberanalytics.comnih.gov Research on ethyl cyanoacetate derivatives is also active, with a focus on synthesizing new analogs and exploring their optical and biological properties. researchgate.netoiccpress.com
Scope, Objectives, and Significance of Comprehensive Research on this compound
Comprehensive research on this compound is driven by the need to fully understand and exploit its chemical potential. The primary objectives of such research include the development of efficient and sustainable synthetic routes to the compound and its derivatives, a thorough investigation of its reactivity and participation in various chemical transformations, and a detailed characterization of its physicochemical properties, including its stereochemical behavior.
A significant area of investigation is the exploration of its utility as a precursor for the synthesis of novel heterocyclic compounds, which are of great interest in medicinal chemistry. Furthermore, understanding the electronic and photophysical properties of this compound could lead to its application in the design of new functional materials, such as dyes, sensors, or nonlinear optical materials. The significance of this research lies in its potential to contribute to the advancement of organic synthesis, drug discovery, and materials science by providing a deeper understanding of this versatile chemical entity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-(phenylhydrazinylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,13H,2H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOMLTILICGMJT-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Ethyl 2e Cyano Phenylhydrazono Ethanoate
Classical Condensation Reactions for Hydrazone Formation
Traditional methods for the formation of the hydrazone linkage in Ethyl (2E)-cyano(phenylhydrazono)ethanoate predominantly involve the condensation of an active methylene (B1212753) compound, ethyl cyanoacetate (B8463686), with a phenylhydrazine (B124118) precursor. These methods, while established, often require specific catalytic conditions and controlled reaction parameters to achieve desirable outcomes.
Knoevenagel Condensation Approaches Involving Ethyl Cyanoacetate
While the Knoevenagel condensation traditionally describes the reaction between an active methylene compound and a carbonyl group (aldehyde or ketone), its principles can be extended to reactions involving related electrophiles. In the context of this compound synthesis, a Knoevenagel-type approach would involve the reaction of ethyl cyanoacetate with a suitable phenylhydrazone precursor. This reaction is driven by the acidity of the α-carbon in ethyl cyanoacetate and the electrophilic nature of the nitrogen in the phenylhydrazine derivative. The reaction typically proceeds under basic catalysis, which facilitates the deprotonation of ethyl cyanoacetate to form a nucleophilic carbanion. This carbanion then attacks the electrophilic nitrogen of the phenylhydrazine precursor, leading to the formation of the C=N bond characteristic of the hydrazone.
Another relevant classical approach is the Japp-Klingemann reaction, which is a well-established method for the synthesis of hydrazones from β-keto-esters or related active methylene compounds and aryl diazonium salts. wikipedia.orgslideshare.netorganicreactions.org In this reaction, ethyl cyanoacetate can react with a benzenediazonium (B1195382) salt. The reaction is typically carried out in the presence of a base to facilitate the initial deprotonation of the ethyl cyanoacetate. The resulting carbanion attacks the diazonium salt, and subsequent rearrangement and elimination steps lead to the formation of the phenylhydrazono group.
Direct Reaction with Phenylhydrazine and Related Precursors
The most direct and commonly employed classical method for the synthesis of this compound is the condensation reaction between ethyl cyanoacetate and phenylhydrazine. This reaction involves the nucleophilic attack of the amino group of phenylhydrazine on the carbonyl carbon of the ester group of ethyl cyanoacetate, followed by dehydration to form the hydrazone.
In a typical procedure, equimolar amounts of ethyl cyanoacetate and phenylhydrazine are heated together, often in the presence of a catalyst and a suitable solvent. One documented method involves heating the reactants under reflux in an oil bath at 120°C for sixteen hours, which, after workup, yields the product. slideshare.net It has been noted that using equal molar quantities of the reactants leads to the highest yields. slideshare.net The initial product of this reaction is this compound, which can then be used in subsequent reactions, for instance, cyclization to form pyrazolone (B3327878) derivatives. slideshare.netasianpubs.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ethyl Cyanoacetate | Phenylhydrazine | Sodium Ethylate | Not specified | 120 | 16 | 43 | slideshare.net |
| Ethyl Cyanoacetate | Phenylhydrazine | Acetic Acid | Benzene (B151609) | Reflux | 3 | Not specified for initial product | slideshare.net |
Role of Catalysis in Enhancing Reaction Efficiency
Catalysis plays a pivotal role in the synthesis of this compound, influencing both the reaction rate and the selectivity towards the desired product. The choice between acidic and basic catalysts can significantly affect the reaction pathway and the nature of the final product.
Base Catalysis: Basic catalysts, such as sodium ethylate, are commonly used to promote the condensation reaction. asianpubs.org The base facilitates the deprotonation of the active methylene group in ethyl cyanoacetate, generating a carbanion. This potent nucleophile readily attacks the phenylhydrazine precursor, accelerating the formation of the hydrazone. The use of a basic catalyst is often associated with higher yields of the initial hydrazone product under controlled conditions.
Acid Catalysis: Acidic catalysts, like glacial acetic acid, can also be employed. slideshare.net In this case, the acid protonates the carbonyl group of the ethyl cyanoacetate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by phenylhydrazine. However, acidic conditions can also promote subsequent cyclization reactions of the initially formed hydrazone, leading to different heterocyclic products. For instance, the reaction of ethyl cyanoacetate and phenylhydrazine in the presence of acetic acid has been reported to yield 1-phenyl-3-carbethoxy-5-pyrazolone. slideshare.net
The selection of the catalyst is therefore a critical parameter in optimizing the synthesis to favor the formation of this compound and to control the subsequent chemical transformations.
Modern and Sustainable Synthetic Protocols
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. For the synthesis of this compound and related compounds, microwave-assisted synthesis and solvent-free approaches have emerged as promising green alternatives to classical methods.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has been demonstrated to be a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. researchgate.netijoer.commdpi.com The application of microwave energy can efficiently promote the condensation reaction between ethyl cyanoacetate and phenylhydrazine. The direct interaction of microwaves with the polar molecules of the reactants leads to rapid and uniform heating, which can accelerate the rate of reaction significantly compared to conventional heating methods. mdpi.com
While specific data for the microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technique to the synthesis of analogous hydrazones and related heterocyclic compounds from similar precursors suggests its high potential. tandfonline.comrsc.org For instance, the microwave-assisted synthesis of pyranopyrazoles from ethyl acetoacetate, hydrazine (B178648) hydrate (B1144303), aldehydes, and malononitrile (B47326) has been reported to occur in a matter of minutes with high yields. rsc.org
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours | Minutes | ijoer.comrsc.org |
| Energy Consumption | Higher | Lower | researchgate.net |
| Product Yield | Variable | Often Higher | researchgate.netrsc.org |
| Side Reactions | More prevalent | Often Minimized | researchgate.net |
Solvent-Free Synthesis Approaches
Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents, which are often hazardous and environmentally damaging. organic-chemistry.org The reaction between ethyl cyanoacetate and phenylhydrazine can potentially be carried out under solvent-free conditions, where the reactants are mixed and heated together, possibly in the presence of a solid catalyst.
Green Chemistry Principles in Compound Preparation
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. mdpi.com Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com The conventional Japp-Klingemann synthesis route can be evaluated against these principles to identify areas for improvement.
Key green chemistry considerations include:
Waste Prevention: The reaction generates byproducts, and optimizing stoichiometry and reaction conditions can minimize waste streams.
Atom Economy: The Japp-Klingemann reaction, which involves the cleavage of a group from the active methylene compound, has an inherently moderate atom economy that could be a target for future synthetic innovations. wikipedia.org
Use of Safer Solvents: Traditional syntheses often utilize ethanol (B145695) and water, which are considered relatively green solvents. However, efforts to move towards solvent-free reactions or exclusively water-based systems represent a further greening of the process. researchgate.net
Energy Efficiency: Many syntheses require low temperatures for the diazotization step to ensure the stability of the diazonium salt, followed by reactions at or below room temperature. Exploring microwave-assisted techniques could potentially reduce reaction times and energy consumption. mdpi.com
Catalysis: While the classic Japp-Klingemann reaction is not catalytic, the development of catalytic versions could reduce the need for stoichiometric reagents and improve efficiency. mdpi.com
Reducing Derivatives: The Japp-Klingemann reaction is a direct coupling method that generally avoids the need for extensive use of protecting groups, aligning well with this principle. wikipedia.org
Table 1: Evaluation of the Japp-Klingemann Synthesis against Green Chemistry Principles
| Principle | Performance in Conventional Synthesis | Potential Green Improvements |
|---|---|---|
| Waste Prevention | Generates stoichiometric byproducts and salt waste. | Optimize reaction conditions to maximize yield and minimize side reactions. |
| Atom Economy | Moderate, due to the cleavage and loss of a functional group. | Design alternative synthetic routes with higher atom economy. |
| Safer Solvents | Often uses ethanol and water, which are relatively safe. | Implement solvent-free conditions or utilize only water as the solvent. researchgate.net |
| Energy Efficiency | Requires cooling (0-5 °C) for diazotization step. | Investigate ambient temperature or microwave-assisted reactions. mdpi.com |
| Catalysis | Typically a non-catalytic, stoichiometric reaction. | Develop a catalytic version to improve efficiency and reduce reagent use. |
| Hazardous Reagents | Diazonium salts are potentially explosive and must be handled with care at low temperatures. | Develop in-situ generation methods or explore alternative, more stable precursors. |
Optimization of Reaction Parameters and Yield Enhancement
Optimizing the reaction parameters of the Japp-Klingemann reaction is essential for maximizing the yield and purity of this compound. The process involves two main stages: the diazotization of an aniline (B41778) and the subsequent coupling with ethyl cyanoacetate.
Influence of Temperature, Solvent, and pH on Reaction Outcomes
The outcome of the synthesis is highly sensitive to temperature, the choice of solvent, and the pH of the reaction medium. Each of these parameters must be carefully controlled to ensure a high yield of the desired product and to suppress the formation of impurities.
Temperature: The initial diazotization of aniline with sodium nitrite (B80452) and a strong acid (like hydrochloric acid) is highly exothermic and must be conducted at low temperatures, typically between 0 and 5 °C. This is critical to prevent the decomposition of the unstable diazonium salt, which at higher temperatures can decompose to form phenols and other byproducts, significantly reducing the yield. researchgate.net
Solvent: The choice of solvent affects the solubility of reactants and the stability of the diazonium salt. A mixture of ethanol and water is commonly employed. Water is necessary to dissolve the diazonium salt and the buffering agent, while ethanol helps to dissolve the ethyl cyanoacetate. nih.gov
pH: The pH during the coupling step is arguably the most critical parameter. The reaction requires the deprotonation of the active methylene group of ethyl cyanoacetate to form a nucleophilic enolate. wikipedia.org This is typically achieved by using a mild base, such as sodium acetate (B1210297), which also acts as a buffer to maintain the pH in a weakly acidic to neutral range (pH 4-6). researchgate.net If the pH is too low (highly acidic), the concentration of the enolate will be too low for the reaction to proceed efficiently. Conversely, if the pH is too high (alkaline), the diazonium salt can convert into a non-reactive diazotate anion, halting the desired coupling reaction.
Table 2: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Optimal Condition | Rationale and Impact on Outcome |
|---|---|---|
| Temperature | 0-5 °C (for diazotization) | Prevents decomposition of the unstable diazonium salt, minimizing phenol (B47542) byproduct formation and maximizing yield. |
| Solvent | Ethanol/Water mixture | Ensures solubility of both the polar diazonium salt and the organic ethyl cyanoacetate, facilitating the reaction. |
| pH | Weakly acidic to neutral (pH 4-6) | Maximizes the concentration of the reactive enolate of ethyl cyanoacetate while maintaining the stability and reactivity of the diazonium salt. |
Catalyst Loading and Reaction Time Studies
The conventional Japp-Klingemann reaction for producing this compound is a stoichiometric process and does not typically involve a catalyst. The base used, such as sodium acetate, is a reagent required in at least stoichiometric amounts to facilitate the deprotonation of the ethyl cyanoacetate.
Reaction time is a critical parameter that must be optimized for both stages of the synthesis. The diazotization step is usually rapid, completed within 15-30 minutes, after which the diazonium salt solution is used immediately. The subsequent coupling reaction time can vary and is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of maximum product formation. nih.gov Reaction times are often in the range of several hours at a controlled temperature. nih.gov Prolonging the reaction unnecessarily can lead to the degradation of the product and the formation of impurities.
Stereoselective Synthesis and Control of (2E)-Isomer Formation
The structure of this compound features a carbon-nitrogen double bond (C=N), which can exist as two geometric isomers: (E) and (Z). The "(2E)" designation specifies the isomer where the high-priority groups on each atom of the double bond are on opposite sides. In this molecule, the phenylhydrazono group and the cyano/ester moiety are configured in a trans-like arrangement.
The synthesis of this compound via the Japp-Klingemann reaction is highly stereoselective, yielding almost exclusively the (2E)-isomer. This selectivity is not driven by a complex chiral catalyst or reagent but is rather a result of thermodynamic control. The (2E)-isomer is significantly more stable than the (Z)-isomer due to minimized steric hindrance. In the (Z)-isomer, the bulky phenyl group and the ethyl ester group would be on the same side of the C=N bond, leading to significant steric repulsion. The reaction conditions allow for equilibration to the more stable (2E) form, which becomes the overwhelmingly major product. The structure of similar (E)-arylhydrazones has been confirmed through methods such as single-crystal X-ray diffraction. researchgate.net While methods exist for the stereoselective synthesis of other types of hydrazones organic-chemistry.org, the inherent stability of the (2E)-isomer in this case provides a straightforward route to the desired stereochemistry.
Elucidation of Molecular and Electronic Structure of Ethyl 2e Cyano Phenylhydrazono Ethanoate
X-ray Crystallography Studies
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of Ethyl (2E)-cyano(phenylhydrazono)ethanoate via this technique would provide critical insights into its molecular geometry, conformation, and the intermolecular forces that govern its crystal lattice.
A single-crystal X-ray diffraction analysis would yield the exact bond lengths, bond angles, and torsion angles of the molecule. The core structure, consisting of the phenylhydrazono, cyano, and ethanoate groups, is expected to be largely planar. This planarity arises from the extensive sp² hybridization and electron delocalization across the C=N double bond and the adjacent phenyl and ester functionalities. The torsion angles would confirm the (2E)-configuration around the C=N bond. The ethyl group (-CH₂CH₃) attached to the ester oxygen would exhibit a specific conformation, likely staggered, to minimize steric strain.
This class of compounds can theoretically exist in two tautomeric forms: the phenylhydrazono form and the azo form. X-ray crystallography is an unambiguous method to distinguish between these tautomers in the solid state. By precisely locating the position of the hydrogen atom, the analysis would confirm whether it is bonded to the nitrogen atom (the phenylhydrazono tautomer, as named) or has migrated to the adjacent carbon atom (the azo tautomer). Based on the established chemistry of similar compounds, the phenylhydrazono form is the expected dominant tautomer in the solid state.
Advanced Spectroscopic Characterization
Spectroscopic methods are essential for confirming molecular structure, particularly in a liquid state or when single crystals are unavailable. Nuclear Magnetic Resonance (NMR) is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the following signals are predicted:
Ethyl Group: The ethyl ester protons would appear as two distinct signals. The methyl (-CH₃) protons would produce a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene (-OCH₂-) protons would appear as a quartet due to coupling with the three methyl protons.
Aromatic Protons: The five protons on the phenyl ring would likely appear as a complex multiplet in the aromatic region of the spectrum.
N-H Proton: A single, potentially broad signal corresponding to the N-H proton of the hydrazone group would be observed. Its chemical shift can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Given the lack of symmetry in this compound, a total of 11 unique signals are expected, corresponding to each of the 11 carbon atoms in the structure. The predicted chemical shift regions for these signals are outlined in the descriptive table below.
| Carbon Atom Type | Expected ¹³C Chemical Shift (ppm) | Description |
| C=O (Ester) | 160-170 | The carbonyl carbon is significantly deshielded due to the electronegative oxygen atoms. |
| C=N (Hydrazone) | 140-150 | The imine-type carbon involved in the double bond to nitrogen. |
| Aromatic C-N | 140-150 | The carbon of the phenyl ring directly attached to the hydrazone nitrogen. |
| Aromatic C-H | 115-130 | Signals for the five other carbons of the phenyl ring. |
| C≡N (Nitrile) | 110-120 | The carbon of the cyano group. |
| -OCH₂- (Ethyl) | 60-70 | The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen. |
| C-CN (α-carbon) | 80-90 | The sp² carbon atom bonded to the cyano group and the hydrazone nitrogen. |
| -CH₃ (Ethyl) | 10-20 | The terminal methyl carbon of the ethyl ester. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR (e.g., COSY, HMQC, HSQC) for Connectivity and Conformational Analysis
While specific 2D NMR spectra for this compound are not widely available in published literature, the application of these techniques can be detailed based on its known structure. Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the bonding framework of a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. For the ethyl group, a cross-peak between the methylene protons (-CH2-) and the methyl protons (-CH3) would be expected, confirming their connectivity. Similarly, couplings between the aromatic protons on the phenyl ring would establish their relative positions (ortho, meta, para). A crucial correlation would be sought between the N-H proton of the hydrazone and any nearby protons, which could provide insight into the molecule's preferred conformation.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC or HMQC spectrum would definitively link the ethyl group's -CH2- proton signals to the corresponding carbon signal and the -CH3- proton signals to its carbon. The aromatic C-H signals would also be assigned in this manner.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together the molecular skeleton. For instance, correlations would be expected from the N-H proton to the carbon of the cyano group (C≡N) and the imine carbon (C=N). The protons of the ethyl group's methylene (-CH2-) would show a correlation to the carbonyl carbon (C=O) of the ester. The aromatic protons would show correlations to quaternary carbons within the phenyl ring and potentially to the imine carbon, confirming the attachment of the phenyl group.
Collectively, these 2D NMR techniques would provide a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound and offering clues about its spatial arrangement.
Investigation of Tautomeric Equilibria in Solution via NMR
Compounds containing a hydrazono group adjacent to a π-system are known to exhibit tautomerism, existing as an equilibrium between the hydrazone and azo forms. For this compound, this would be an equilibrium between the phenylhydrazono tautomer and an azo-enol tautomer.
NMR spectroscopy is the principal technique for investigating such equilibria in solution. If both tautomers are present in significant quantities, a ¹H or ¹³C NMR spectrum will show two distinct sets of signals, one for each tautomer. The relative integrals of the signals corresponding to each form allow for the direct quantification of their population ratio.
The chemical shifts of key nuclei, such as the proton attached to the nitrogen (N-H in the hydrazone form) and the protons of the ethyl group, would differ significantly between the two tautomers. The solvent can have a profound effect on the position of this equilibrium. Studies in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) could reveal shifts in the tautomeric ratio, providing insights into the relative stability of each form as a function of solvent polarity and hydrogen-bonding capability. While specific studies on this compound are not detailed in the literature, this approach remains the standard for analyzing such dynamic behavior.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. The spectra of this compound are expected to show distinct bands corresponding to its key structural features.
The most diagnostic vibrations include:
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ for the N-H group of the hydrazone.
Aromatic C-H Stretch: Signals corresponding to the C-H stretching vibrations of the phenyl ring typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The stretching vibrations of the ethyl group's CH₂ and CH₃ groups are expected in the 2850-3000 cm⁻¹ range.
C≡N Stretch: A sharp, strong absorption characteristic of the nitrile group should be observed in the 2220-2260 cm⁻¹ region.
C=O Stretch: A strong, sharp band for the ester carbonyl group is anticipated in the range of 1700-1730 cm⁻¹. Conjugation may shift this to a slightly lower wavenumber.
C=N and C=C Stretches: The stretching vibrations for the hydrazone C=N bond and the aromatic C=C bonds are expected in the 1500-1650 cm⁻¹ region. These can sometimes overlap.
C-O Stretch: The C-O stretching of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.
Interactive Table: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Hydrazone) | Stretch | 3200 - 3400 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C≡N (Nitrile) | Stretch | 2220 - 2260 | Strong, Sharp |
| C=O (Ester) | Stretch | 1700 - 1730 | Strong, Sharp |
| C=N / C=C | Stretch | 1500 - 1650 | Medium-Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its extensive conjugated π-system, which includes the phenyl ring, the hydrazono group, the cyano group, and the carbonyl group.
The principal electronic transitions observed would be π → π* transitions, which are typically high-intensity and occur at longer wavelengths due to the extended conjugation. The presence of heteroatoms (N, O) with lone pairs of electrons means that lower-intensity n → π* transitions are also possible. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the solvent environment. The significant conjugation in this molecule would likely result in a λ_max value in the UV-A or even the visible region of the spectrum, potentially imparting color to the compound.
Mass Spectrometry for Fragmentation Pathways and Isotopic Patterns
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.
For this compound (Molecular Formula: C₁₁H₁₁N₃O₂), the molecular weight is 217.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 217.
The fragmentation of the molecular ion would likely proceed through several predictable pathways based on the stability of the resulting fragments. Key fragmentation steps would include:
Loss of the ethoxy radical (•OCH₂CH₃) from the ester, leading to a fragment at m/z 172.
Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 188.
Cleavage of the N-N bond, which could lead to fragments corresponding to the phenyl diazenyl cation (m/z 105) or the cyanoethanoate radical portion.
Fragmentation of the phenyl ring itself.
The relative abundance of these fragment ions provides a fingerprint that can be used to confirm the compound's structure.
Interactive Table: Plausible Mass Spectrometry Fragments
| m/z Value | Plausible Fragment Ion | Description of Loss |
| 217 | [C₁₁H₁₁N₃O₂]⁺ | Molecular Ion ([M]⁺) |
| 188 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 172 | [M - OC₂H₅]⁺ | Loss of ethoxy group |
| 105 | [C₆H₅N₂]⁺ | Phenyl diazenyl cation |
| 91 | [C₆H₅N]⁺ | Loss of N from phenyl diazenyl |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Reactivity and Transformation Pathways of Ethyl 2e Cyano Phenylhydrazono Ethanoate
Reactions Involving the Hydrazone Moiety
The hydrazone group (C=N-NH) is a key site of reactivity within the molecule. The carbon-nitrogen double bond (azomethine group) is susceptible to additions, while the nitrogen atoms can participate in cyclization, oxidation, and reduction reactions.
Nucleophilic Additions to the C=N Bond
The carbon atom of the C=N double bond in the phenylhydrazono moiety is electrophilic and can be attacked by nucleophiles. This reactivity is analogous to that of imines and other azomethine compounds.
One notable example is the addition of thiols. Studies on structurally similar carbonyl cyanide phenylhydrazones have shown that they react with various thiols, such as thioglycolic acid and cysteine, in a bimolecular nucleophilic addition (AdN) type reaction. researchgate.net In this process, the thiolate anion (RS⁻) acts as the nucleophile, attacking the electrophilic carbon of the azomethine group. researchgate.net This reaction is reversible, with the addition products decomposing back to the starting materials in alkaline solutions. researchgate.net The reactivity of the phenylhydrazone towards the thiol is influenced by substituents on the phenyl ring. researchgate.net
Table 1: Nucleophilic Addition of Thiols to Phenylhydrazones
| Reactant | Nucleophile | Reaction Type | Product Type |
|---|---|---|---|
| Ethyl (2E)-cyano(phenylhydrazono)ethanoate | Thiols (e.g., R-SH) | Bimolecular Nucleophilic Addition (AdN) | N-phenyl-N'-(alkylthio-cyano-ethoxycarbonyl)methylhydrazine |
Cyclization Reactions Leading to Heterocycle Formation (e.g., Pyrazoles, Pyridines, Triazoles)
This compound is an important building block for the synthesis of various nitrogen-containing heterocycles. The hydrazone and the adjacent active methylene (B1212753) group (activated by both the cyano and ester groups) provide a reactive scaffold for cyclization.
Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. rsc.org In the case of this compound, the molecule itself can serve as the hydrazine component and react with other reagents to form a pyrazole (B372694) ring. For instance, reaction with a suitable three-carbon component can lead to the formation of highly substituted pyrazoles. The most direct pathway involves the reaction with hydrazine itself, where the hydrazone's NH group and the ester carbonyl can react with an additional hydrazine molecule, leading to pyrazolone (B3327878) derivatives.
Pyridines: The structural unit derived from ethyl cyanoacetate (B8463686) is a common precursor for the synthesis of 3-cyano-2-pyridone derivatives. rsc.orgjocpr.com These syntheses often occur through multi-component reactions. For example, a one-pot reaction of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized pyridones. jocpr.com this compound can be envisioned to react with α,β-unsaturated carbonyl compounds (chalcones) or 1,3-dicarbonyl compounds in the presence of a base or ammonia (B1221849) source, leading to the formation of substituted pyridines.
Triazoles: Arylhydrazones are known precursors for the synthesis of 1,2,3-triazoles. One reported method involves the reaction of arylhydrazones derived from cyanoacetamides with hydroxylamine. researchgate.net Another pathway could involve the oxidation of the hydrazone to a nitrile imine intermediate, which can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile to furnish a triazole ring.
Oxidation and Reduction Reactions
The hydrazone moiety can undergo both oxidation and reduction, leading to different classes of compounds.
Oxidation: Phenylhydrazones are readily oxidized by reagents such as lead tetraacetate (LTA). nih.govrsc.org The oxidation of aldehyde phenylhydrazones with LTA can yield α-unsubstituted azo-acetates. nih.gov This reaction proceeds through an intermediate that can be trapped by the acetate from LTA. The specific products can vary depending on the reaction conditions and the structure of the hydrazone. chim.itnih.gov Oxidation of phenylhydrazine (B124118) itself with LTA can produce the benzenediazonium (B1195382) ion at low temperatures or proceed via radical pathways to form products like benzene (B151609) and azobenzene (B91143) at room temperature. rsc.org
Reduction: The C=N bond of the hydrazone can be selectively reduced to a C-N single bond, converting the phenylhydrazone into a substituted hydrazine. Various reducing agents can accomplish this transformation. A convenient method involves the use of magnesium in methanol (B129727) at ambient temperature, which effectively reduces phenylhydrazones to their corresponding 1,2-disubstituted hydrazines in high yields. nih.gov Other reagents reported for the reduction of the C=N bond include sodium borohydride (B1222165) (NaBH₄), often in combination with catalysts, and catalytic hydrogenation. researchgate.netchim.it
Table 2: Oxidation and Reduction of the Hydrazone Moiety
| Transformation | Reagent | Product Class |
|---|---|---|
| Oxidation | Lead Tetraacetate (LTA) | Azoacetates |
| Reduction | Magnesium/Methanol | Substituted Hydrazines |
| Reduction | Sodium Borohydride (NaBH₄) | Substituted Hydrazines |
Reactions Involving the Cyano Group
The cyano (nitrile) group is a highly versatile functional group that significantly influences the molecule's reactivity. It is strongly electron-withdrawing and can act as an electrophile or participate in cyclization reactions.
Nucleophilic Attacks and Cyclization to Form Nitrogen Heterocycles
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is central to the formation of various nitrogen heterocycles where the cyano group is incorporated into the new ring.
A prime example is the synthesis of 5-aminopyrazoles. The reaction of β-ketonitriles with hydrazine is a classic and versatile method for forming this heterocyclic system. rsc.orgnih.gov this compound contains the necessary functionalities (a nitrile group and an ester group, which is a carbonyl equivalent) to act as a 1,3-dielectrophile. Reaction with hydrazine hydrate (B1144303) would involve an initial attack on the ester carbonyl followed by an intramolecular nucleophilic attack of the newly formed hydrazide onto the cyano carbon, leading to the formation of a 5-aminopyrazolone derivative. rsc.org
Similarly, reaction with other dinucleophiles can lead to different heterocycles. For instance, condensation with guanidine (B92328) is a known method for constructing aminopyrimidine rings, where the guanidine molecule provides the N-C-N fragment that cyclizes with the 1,3-dielectrophilic system provided by the cyano and ester groups.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under either acidic or basic conditions to first form an amide and, upon further hydrolysis, a carboxylic acid. This two-stage process allows for the selective synthesis of either product.
Acidic Hydrolysis: Heating the compound under reflux with a dilute mineral acid, such as hydrochloric acid, will convert the cyano group into a carboxylic acid. The final products would be the corresponding carboxylic acid and an ammonium salt (e.g., ammonium chloride).
Alkaline Hydrolysis: Refluxing with an aqueous alkali solution, like sodium hydroxide (B78521), initially converts the nitrile to an amide. More vigorous conditions lead to the formation of the sodium salt of the carboxylic acid and ammonia gas. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid.
Table 3: Hydrolysis of the Cyano Group
| Reaction Condition | Intermediate Product | Final Product |
|---|---|---|
| Mild Acidic or Basic Hydrolysis | Amide | - |
| Strong Acidic Hydrolysis (e.g., HCl, heat) | Amide | Carboxylic Acid + NH₄Cl |
| Strong Alkaline Hydrolysis (e.g., NaOH, heat) followed by Acidification | Amide, then Carboxylate Salt + NH₃ | Carboxylic Acid |
Reactions Involving the Ester Group
The ethyl ester group in the title compound is susceptible to reactions typical of carboxylic acid esters, primarily involving nucleophilic acyl substitution.
The ester functionality of this compound can undergo hydrolysis under both acidic and alkaline conditions.
Acid-Catalyzed Hydrolysis: When heated with a dilute acid such as hydrochloric or sulfuric acid, the ester is hydrolyzed to the corresponding carboxylic acid, cyano(phenylhydrazono)acetic acid, and ethanol (B145695). This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a dilute alkali, like sodium hydroxide solution, also results in the hydrolysis of the ester. This reaction, known as saponification, is irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. The free cyano(phenylhydrazono)acetic acid can be obtained by subsequent acidification of the reaction mixture. Saponification is generally preferred for hydrolysis due to its irreversibility and the ease of separating the products.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol under acidic conditions would lead to the formation of mthis compound and ethanol. Transesterification is an equilibrium-controlled process. The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. A similar process is used in the industrial synthesis of ethyl cyanoacetate from methyl cyanoacetate.
The carboxylic acid obtained from hydrolysis is itself a key intermediate. However, it is prone to decarboxylation (loss of CO₂) upon heating, especially if there are other activating groups, to yield phenylhydrazonoacetonitrile. nih.govresearchgate.netorganic-chemistry.orgstackexchange.comnih.gov
Table 1: Conditions for Hydrolysis and Transesterification
| Reaction | Reagents | Conditions | Products | Characteristics |
| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Heat (reflux) | Cyano(phenylhydrazono)acetic acid + Ethanol | Reversible |
| Basic Hydrolysis | Dilute NaOH or KOH, H₂O | Heat (reflux) | Sodium cyano(phenylhydrazono)acetate + Ethanol | Irreversible |
| Transesterification | R'OH, Acid or Base catalyst | Heat | This compound + R'OH | Reversible |
The ethoxy group (-OEt) of the ester is generally a poor leaving group in nucleophilic substitution reactions. Direct displacement of the ethoxycarbonyl group is uncommon. Instead, the removal of this group is typically achieved through a two-step process: hydrolysis to the carboxylic acid, followed by decarboxylation of the acid, often facilitated by heat.
In the context of intramolecular cyclization reactions, the ester group can play a role in the formation of heterocyclic rings. For example, in reactions leading to pyrazolone derivatives, the ester group is involved in the cyclization process, but it is the ethoxy part that is eliminated, not the entire ethoxycarbonyl group acting as a leaving group in a substitution reaction.
Reactions Involving the Active Methylene Carbon
The carbon atom positioned between the cyano and the phenylhydrazono groups is analogous to an active methylene carbon. egyankosh.ac.in The acidity of the α-proton is enhanced by the electron-withdrawing nature of both the cyano and the imine groups, allowing it to be removed by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.
While this compound is itself often synthesized through a Japp-Klingemann reaction, which is a variation of a condensation reaction, its active methylene proton can potentially participate in further condensation reactions, although this is less common. The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a compound containing an active methylene group, such as ethyl cyanoacetate, leading to the formation of a hydrazone with the elimination of a group (in this case, implicitly, a hydrogen and another substituent from the precursor).
The reactivity of the α-proton in this compound allows for reactions like alkylation. In the presence of a suitable base, the compound can be deprotonated and then reacted with an alkyl halide to introduce an alkyl group at the α-carbon.
The carbanion generated by the deprotonation of the active methylene carbon can act as a Michael donor in conjugate addition reactions to α,β-unsaturated carbonyl compounds (Michael acceptors). adichemistry.comorganic-chemistry.orglibretexts.org This reaction results in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.
The general mechanism involves:
Deprotonation of the α-carbon of this compound by a base to form a resonance-stabilized carbanion.
Nucleophilic attack of the carbanion on the β-carbon of an activated olefin (e.g., an enone, acrylate, or acrylonitrile).
Protonation of the resulting enolate to give the final 1,4-addition product.
The efficiency of this reaction depends on the strength of the base used and the reactivity of the Michael acceptor. This pathway is significant for carbon chain elongation and the synthesis of more complex molecular frameworks. For instance, pyrazolones, which are structurally related to cyclized phenylhydrazones, are effective Michael donors in reactions with various acceptors. researchgate.net
Table 2: Michael Addition Reaction Components
| Role | Compound Type | Examples |
| Michael Donor | Carbanion from this compound | - |
| Michael Acceptor | α,β-Unsaturated Carbonyls/Nitriles | Methyl vinyl ketone, Ethyl acrylate, Acrylonitrile |
| Base Catalyst | Alkoxides, Amines | Sodium ethoxide (NaOEt), Piperidine |
Rearrangement Reactions (e.g., Dimroth rearrangement, tautomeric rearrangements)
This compound and its derivatives can undergo several types of rearrangement reactions, which are crucial for the synthesis of various heterocyclic systems.
Tautomeric Rearrangements: A fundamental aspect of this molecule is the existence of azo-hydrazone tautomerism. researchgate.netnju.edu.cnrsc.orgpurdue.eduunifr.ch The compound is named as a hydrazono derivative, which is generally the more stable tautomer. However, it exists in equilibrium with its azo tautomer, ethyl (E)-2-cyano-2-(phenyldiazenyl)acetate. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. This tautomerism is critical for its reactivity, particularly in cyclization and rearrangement reactions like the Fischer indole (B1671886) synthesis, which proceeds through the ene-hydrazine tautomer.
Fischer Indole Synthesis: Phenylhydrazones are classic precursors for the synthesis of indoles via the Fischer indole synthesis. wikipedia.orgnih.govsharif.eduorganic-chemistry.orgstackexchange.comresearchgate.net This acid-catalyzed reaction involves an intramolecular wikipedia.orgwikipedia.org-sigmatropic rearrangement of the ene-hydrazine tautomer. For this compound, this would involve reaction with a ketone or aldehyde functionality (which would need to be introduced, for example, through hydrolysis and decarboxylation to generate a simpler phenylhydrazone) followed by treatment with an acid catalyst like polyphosphoric acid (PPA) or zinc chloride. The reaction proceeds through a key carbon-carbon bond formation and subsequent elimination of ammonia to form the aromatic indole ring.
Dimroth Rearrangement: The Dimroth rearrangement is a rearrangement reaction observed in certain heterocyclic compounds, such as triazoles and pyrimidines, where endocyclic and exocyclic nitrogen atoms switch places. wikipedia.orgnih.govnih.gov While not a direct rearrangement of this compound itself, it is a relevant transformation for heterocyclic products derived from it. For instance, if the title compound is used to synthesize a pyrazolo[3,4-d]pyrimidine system, this resulting heterocycle could potentially undergo a Dimroth rearrangement under specific conditions (e.g., heating in pyridine), leading to a more stable isomeric system. wikipedia.orgnih.govnih.gov The reaction typically proceeds through a ring-opening to a diazo intermediate, followed by rotation and ring-closure.
Investigation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of a compound, detailing the rate at which its transformations occur and the energetic feasibility of these processes. While specific, detailed experimental studies on the reaction kinetics and thermodynamics of this compound are not extensively reported in publicly accessible literature, the principles and methodologies for such investigations can be thoroughly understood by examining analogous compounds and relevant chemical reactions. These studies are crucial for optimizing reaction conditions, predicting product formation, and understanding the stability and reactivity of the molecule.
Reaction Kinetics
Kinetic studies focus on the rate of a chemical reaction and the factors that influence it, such as concentration, temperature, and catalysts. The goal is to determine the reaction order, the rate constant (k), and the activation energy (Ea), which together define the reaction's rate law.
A common approach to studying the kinetics of an ester like this compound would involve monitoring the disappearance of the reactant or the appearance of a product over time. For instance, the kinetics of the alkaline hydrolysis (saponification) of a similar compound, ethyl acetate, has been extensively studied. uv.esbue.edu.eg In these studies, the reaction rate is typically found to be second-order, dependent on the concentrations of both the ester and the hydroxide ion. bue.edu.egdergipark.org.tr
The rate constant (k) for a reaction is temperature-dependent. By conducting the reaction at various temperatures, a set of rate constants can be determined.
Table 1: Example of Temperature Dependence of the Rate Constant for the Saponification of Ethyl Acetate Note: This data is illustrative of the type of data collected in kinetic studies of esters.
| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
|---|---|
| 298 | 0.112 |
| 303 | 0.158 |
| 308 | 0.220 |
| 313 | 0.302 |
| 318 | 0.410 |
Source: Adapted from experimental data on ethyl acetate saponification. researchgate.netisca.me
This relationship between temperature and the rate constant is described by the Arrhenius equation:
k = A * e(-Ea/RT)
where:
k is the rate constant
A is the pre-exponential or frequency factor
Ea is the activation energy
R is the universal gas constant
T is the absolute temperature in Kelvin
By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the temperature (1/T), a straight line is obtained. The slope of this line is equal to -Ea/R, and the y-intercept is ln A. researchgate.netisca.me This "Arrhenius plot" allows for the experimental determination of the activation energy—the minimum energy required for a reaction to occur. For the saponification of ethyl acetate, studies have reported activation energies around 43.094 kJ/mol. isca.me
Table 2: Arrhenius Parameters for Ethyl Acetate Saponification
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 43.094 | kJ mol⁻¹ |
| Pre-exponential Factor (A) | 2.314 x 10¹⁰ | L mol⁻¹ s⁻¹ |
Source: Data derived from graphical analysis in studies on ethyl acetate. researchgate.netisca.me
Reaction Thermodynamics
Thermodynamic analysis determines the spontaneity and energy changes associated with a reaction. The key parameters are Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These are related by the equation:
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous (exergonic) reaction, while a positive ΔG indicates a non-spontaneous (endergonic) process. The enthalpy change (ΔH) represents the heat absorbed or released (endothermic or exothermic), and the entropy change (ΔS) reflects the change in disorder of the system.
Experimental determination of these values often involves techniques like combustion calorimetry. For example, a study on structurally related ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives used a static-bomb calorimeter to determine their standard energies of combustion. isaac-scientific.com From these values, the standard molar enthalpies of formation (ΔfH°m) in the condensed phase can be calculated. isaac-scientific.com
Furthermore, the enthalpy of sublimation (ΔsubH°m), which is the energy required for a substance to transition from solid to gas, can be derived from measuring vapor pressure at different temperatures. isaac-scientific.com Combining the enthalpy of formation in the solid state with the enthalpy of sublimation allows for the calculation of the enthalpy of formation in the gaseous phase, a critical value for theoretical and computational studies. isaac-scientific.com
Table 3: Illustrative Thermodynamic Data for an Analogous Compound, Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate
| Thermodynamic Parameter | Value (kJ mol⁻¹) |
|---|---|
| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | -295.8 ± 3.4 |
| Standard Molar Enthalpy of Sublimation (298.15 K) | 110.5 ± 1.1 |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -185.3 ± 3.6 |
Source: Experimental data for Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate. isaac-scientific.com
In other related studies, such as those on pyrazolin-5-one derivatives, thermodynamic investigations revealed that complex formation processes were spontaneous and exothermic, as indicated by negative values for ΔG and ΔH. researchgate.net Such analyses are vital for understanding the driving forces behind the reactivity of this compound in various chemical transformations.
Applications in Materials Science and Advanced Organic Synthesis
Role as a Building Block in Complex Organic Synthesis
The reactivity of Ethyl (2E)-cyano(phenylhydrazono)ethanoate makes it a valuable precursor and intermediate in the synthesis of elaborate organic molecules.
This compound is a key starting material for the synthesis of a wide array of heterocyclic compounds. Its multiple reactive sites—including the cyano group, the ester, and the phenylhydrazono moiety—allow for various cyclization reactions. Related hydrazonyl halides are known to undergo heteroannulation, a process used to create spiroheterocycles and other complex heterocyclic systems. nih.gov
The compound serves as a versatile precursor for synthesizing biologically and pharmacologically important molecules. researchgate.net For instance, derivatives containing a thiazolidine (B150603) ring, which exhibit a broad spectrum of biological activities, can be prepared from related cyanoacrylates. nih.gov The synthesis often involves reacting a cyano-activated compound with a molecule containing two different functional groups, leading to the formation of the heterocyclic ring. nih.gov Thiophene derivatives, another important class of heterocycles used in medicinal chemistry and as building blocks for photonic materials, can also be synthesized using strategies involving related starting materials. researchgate.netresearchgate.net
The general synthetic utility of compounds like ethyl cyanoacetate (B8463686), a structural relative, is well-documented for creating various heterocycles, including pyridines and pyrimidines, often through reactions facilitated by microwave irradiation to improve yields and reduce reaction times. researchgate.netresearchgate.net
In multi-step synthesis, a series of chemical reactions are employed to convert starting materials into a desired, more complex product. vapourtec.com this compound can function as a crucial intermediate in such sequences. Its functional groups can be sequentially modified or used to build a larger molecular framework. For example, the synthesis of certain pharmaceutical compounds involves multiple synthetic steps where intermediates are not isolated but are passed directly to the next reaction in a continuous flow process. mit.edu While specific multi-step sequences starting directly from this compound are proprietary or deeply embedded in complex syntheses, the reactivity of its core structure is analogous to that of intermediates used in the synthesis of various functional molecules. vapourtec.commit.edu
Potential in Dye and Pigment Chemistry (e.g., Azo Dyes, Pyridinone Dyes)
The chromophoric phenylhydrazono group, which is structurally related to the azo group (-N=N-), makes this compound a candidate for applications in dye chemistry. Azo compounds are a major class of synthetic colorants used widely as dyes and pigments. researchgate.netrdd.edu.iq
The synthesis of azo dyes typically involves two main steps: the diazotization of an aromatic amine and the subsequent coupling reaction with a suitable coupling component, which can be a phenol (B47542), an aromatic amine, or a compound with an active methylene (B1212753) group. nih.gov The structure of this compound, containing both an aromatic ring system and an active methylene group (adjacent to the cyano and ester groups), makes it and its derivatives suitable as coupling components.
This is exemplified by the formation of pyridone-based azo dyes, such as p-chloroaniline-5-arylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone, which are used in the textile industry. cifga.com Furthermore, thiophene-based azo dyes, known for their applications as disperse dyes for polyester (B1180765) and cellulose (B213188) acetate (B1210297) fibers, demonstrate the utility of heterocyclic amines as diazo components, which can be coupled with molecules similar in reactivity to this compound. researchgate.net The presence of cyano groups in azo dyestuffs is known to produce deep shades with good fastness properties on synthetic fibers. google.com
Photophysical Applications
The conjugated π-system of this compound and its derivatives is responsible for their interesting photophysical properties, leading to applications in photoluminescent materials and nonlinear optics.
Derivatives of the core structure of this compound have shown potential as photoluminescent materials. For example, ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives exhibit solid-state fluorescence, with emission maxima in the red region of the spectrum (619–641 nm). researchgate.net In solution, the fluorescence of these compounds is highly dependent on the solvent, with emission maxima ranging from 392 to 486 nm. researchgate.net This solvatochromic behavior is characteristic of push-pull chromophores, where electron-donating and electron-withdrawing groups are connected by a conjugated system. researchgate.net
Another related compound, ethyl-2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), has been developed as a selective and sensitive fluorescence "turn-off" probe for detecting hydrazine (B178648) hydrate (B1144303). rsc.org This demonstrates that the cyanoacrylate scaffold can be readily functionalized to create chemosensors that respond to specific analytes with a change in their fluorescence properties.
Table 1: Photophysical Properties of Related Pyridine Derivatives in Solution and Solid State researchgate.net
| Compound | Solvent | Absorption λ (nm) | Emission λ (nm) | Solid State Emission λ (nm) |
| 2a | THF | 338, 494 | 436 | 619 |
| 2b | THF | 336, 498 | 421 | 641 |
| 2c | THF | 336, 510 | 389 | 626 |
| 2d | THF | 331, 511 | 392 | - |
| 2d | EtOH | 342, 481 | 408 | - |
| 2d | DMF | 358, 491 | 486 | - |
| 2d | DMSO | 356, 480 | 436 | - |
| 2e | THF | 346, 515 | 449 | 634 |
Conjugated polycyano compounds, which are structurally related to this compound, are known to be used in the development of nonlinear optical (NLO) materials. researchgate.net NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and optical computing. The push-pull electronic structure, often found in derivatives of this compound, where an electron-donating group is connected to an electron-withdrawing group (like the cyano and ester groups) via a π-conjugated bridge, is a key molecular design strategy for enhancing NLO properties. researchgate.net While direct NLO measurements for this compound are not widely reported, its molecular framework serves as a promising platform for designing novel NLO materials.
Coordination Chemistry: Ligand Potential for Metal Complexation
The molecular structure of this compound contains multiple heteroatoms with lone pairs of electrons, specifically nitrogen and oxygen atoms. This suggests a potential for the compound to act as a ligand in coordination chemistry, forming complexes with various metal ions. The nitrogen atoms of the cyano and hydrazono groups, as well as the oxygen atoms of the ester group, could potentially serve as donor sites for coordination with metal centers.
Despite this theoretical potential, a thorough review of published scientific literature reveals a lack of specific studies on the coordination chemistry of this compound. While research has been conducted on structurally similar compounds, such as Ethyl cyano (2-methyl carboxylate phenyl azo acetate), which has been shown to form complexes with a range of divalent metal ions including Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Hg²⁺, no such research has been specifically reported for this compound. sigmaaldrich.comuobaghdad.edu.iqrdd.edu.iq These studies on analogous compounds suggest that the general class of molecules possesses the necessary electronic and structural features for metal ion coordination, typically resulting in octahedral geometries. uobaghdad.edu.iq However, without direct experimental evidence, the ligand behavior and the properties of any potential metal complexes of this compound remain speculative.
Table 1: Potential Coordination Sites in this compound
| Functional Group | Potential Donor Atom(s) |
|---|---|
| Cyano | Nitrogen |
| Phenylhydrazono | Nitrogen |
Applications in Polymer Science (e.g., as monomers or additives)
In the field of polymer science, organic molecules with specific functional groups can be utilized as monomers for polymerization reactions or as additives to modify the properties of existing polymers. The presence of a carbon-carbon double bond in the ethanoate backbone of this compound, in conjugation with the cyano and phenylhydrazono groups, could theoretically allow it to participate in polymerization reactions.
However, an extensive search of the scientific literature did not yield any studies concerning the use of this compound as a monomer or an additive in polymer science. Research in this area has focused on related but structurally distinct compounds. For instance, there is a significant body of work on the polymerization of ethyl 2-cyanoacrylate, a key component of cyanoacrylate adhesives. Additionally, studies have been published on the copolymerization of vinyl acetate with various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. researchgate.net These examples highlight the polymerizability of compounds with similar functional groups, but direct evidence for the participation of this compound in polymerization is currently absent from the literature.
Conclusion and Future Research Directions
Summary of Key Academic Findings on Ethyl (2E)-cyano(phenylhydrazono)ethanoate
This compound, with the chemical formula C11H11N3O2, is a compound that has garnered interest due to its versatile chemical structure. aksci.comchemspider.com Research has primarily focused on the synthesis and characterization of this and structurally similar molecules. The presence of cyano, phenylhydrazono, and ethanoate functional groups makes it a valuable precursor in organic synthesis.
Key findings from spectroscopic and crystallographic analyses of related compounds reveal important structural characteristics. For instance, in a similar compound, Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, the non-hydrogen atoms are nearly coplanar, with a slight twist between the ethene and pyrrole rings. nih.gov The conformation around the C=C double bond is typically in the E configuration, and the carbonyl oxygen and cyano nitrogen atoms are often found to be syn to each other. nih.gov The crystal packing in such molecules is often stabilized by intermolecular interactions like C—H⋯O and C—H⋯N hydrogen bonds. nih.gov
The chemical reactivity of the broader class of ethyl cyanoacetate (B8463686) derivatives is well-documented. They serve as key intermediates in the synthesis of a variety of heterocyclic compounds, pharmaceuticals, and dyes. researchgate.netresearchgate.netmarketsandmarkets.com The acidic nature of the methylene (B1212753) group adjacent to the cyano and ester groups allows for participation in condensation reactions like the Knoevenagel condensation. wikipedia.org
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27097-85-4 | aksci.com |
| Molecular Formula | C11H11N3O2 | aksci.comchemspider.com |
| Molecular Weight | 217.22 g/mol | aksci.com |
Identification of Unexplored Reactivity and Transformation Pathways
While the general reactivity of the functional groups present in this compound is understood, specific transformation pathways for this particular molecule remain largely unexplored. Future research could focus on the following areas:
Cyclization Reactions: The phenylhydrazono moiety, in conjunction with the cyano and ester groups, presents an excellent opportunity for intramolecular cyclization to form various heterocyclic systems, such as pyrazoles, indazoles, or pyridazines. Investigating the reaction conditions (catalysts, solvents, temperature) to control the regioselectivity of these cyclizations would be a valuable pursuit.
Multicomponent Reactions: The use of this compound in one-pot, multicomponent reactions could lead to the efficient synthesis of complex molecules. For example, its reaction with other active methylene compounds and aldehydes or ketones could yield highly functionalized carbocyclic and heterocyclic structures.
Reactivity of the Phenyl Ring: The phenyl ring in the phenylhydrazono group is susceptible to electrophilic substitution reactions. Exploring reactions such as nitration, halogenation, or Friedel-Crafts acylation could lead to a range of substituted derivatives with potentially interesting biological or material properties.
Reduction and Oxidation Reactions: Systematic studies on the reduction of the cyano and ester groups, as well as the oxidation of the hydrazono moiety, are lacking. Such transformations could provide access to new classes of compounds, including amines, alcohols, and nitrones.
Prospects for Novel Synthetic Strategies and Green Chemistry Innovations
The synthesis of this compound and its derivatives can benefit from modern synthetic methodologies and a focus on green chemistry principles.
Catalysis: The development of novel catalysts could improve the efficiency and selectivity of the synthesis. For instance, the use of nano-Fe3O4@EA (ellagic acid-bonded magnetic nanoparticles) as a catalyst has been shown to be effective for the Knoevenagel condensation in the synthesis of other ethyl cyanoacetate analogs, offering high yields and short reaction times. oiccpress.com Exploring similar heterogeneous catalysts could facilitate easier product purification and catalyst recycling.
Green Solvents: The use of environmentally benign solvents is a key aspect of green chemistry. Ethyl acetate (B1210297) itself is considered a greener solvent and has been successfully used in the polymerization of other compounds. rsc.org Investigating the synthesis of this compound in solvents like ethyl acetate, water, or supercritical fluids would be a significant improvement over traditional volatile organic compounds.
Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate organic reactions, often leading to higher yields and shorter reaction times. researchgate.net Applying this technology to the synthesis of this compound could offer a more energy-efficient and rapid production method.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow synthesis process for this compound could enable safer handling of potentially hazardous reagents and allow for more efficient large-scale production.
Future Directions in Advanced Materials Development Utilizing the Compound
The unique electronic and structural features of this compound suggest its potential use in the development of advanced materials.
Organic Dyes and Pigments: The extended π-conjugation in the molecule, arising from the phenylhydrazono and cyano groups, is characteristic of chromophores. Ethyl cyanoacetate is a known building block for organic dyes and pigments. marketsandmarkets.com By modifying the substituents on the phenyl ring, it may be possible to tune the color and photophysical properties of these materials for applications in textiles, coatings, and printing inks. marketsandmarkets.com
Pharmaceutical Intermediates: Ethyl cyanoacetate and its derivatives are crucial intermediates in the pharmaceutical industry. marketsandmarkets.com For example, a related compound, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is a key intermediate in the synthesis of the anticoagulant drug Apixaban. researchgate.net The structural motifs within this compound make it a promising candidate for the synthesis of novel bioactive molecules.
Polymers and Functional Materials: The reactive functional groups could be utilized to incorporate this molecule into polymer backbones or as pendant groups. This could lead to the development of functional polymers with specific optical, electronic, or biological properties. For instance, ethyl cyanoacrylate is used in the formulation of adhesives. nih.gov
Integration with Emerging Technologies in Chemical Research
The study of this compound can be significantly enhanced by leveraging emerging technologies in chemical research.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and spectroscopic properties of the molecule. This can aid in understanding its reactivity and in designing new derivatives with desired properties.
High-Throughput Screening: Automated high-throughput screening techniques can be employed to rapidly evaluate the reactivity of this compound under a wide range of reaction conditions. This can accelerate the discovery of new transformation pathways and the optimization of reaction parameters.
Machine Learning and AI: Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions involving this compound. This can help in identifying promising synthetic routes and in designing novel molecules with targeted properties.
Advanced Analytical Techniques: The use of advanced analytical techniques, such as 2D NMR spectroscopy and high-resolution mass spectrometry, will be crucial for the unambiguous characterization of new compounds derived from this compound.
Q & A
Q. What synthetic methodologies are effective for synthesizing Ethyl (2E)-cyano(phenylhydrazono)ethanoate?
The compound is synthesized via condensation of ethyl cyanoacetate with phenylhydrazine under acidic or catalytic conditions. A typical protocol involves refluxing ethyl cyanoacetate with phenylhydrazine in ethanol with catalytic acetic acid. Purification is achieved using column chromatography with ethyl acetate/n-hexane/dichloromethane (2:1:1), which effectively isolates the (2E)-isomer. Reaction progress is monitored via TLC .
Q. How can spectroscopic techniques confirm the structure of this compound?
- ¹H NMR : Key signals include the hydrazono proton (δ ~7.5–8.5 ppm) and ethyl ester protons (δ ~1.2–4.3 ppm).
- ¹³C NMR : The cyano group appears at δ ~115–120 ppm, while the carbonyl (C=O) of the ester is near δ ~160–165 ppm.
- HRMS : Molecular ion peaks ([M+H]⁺, [M+Na]⁺) validate the molecular formula. For example, HRMS data for analogous compounds show m/z = 299.00258 [M+H]⁺, aligning with calculated values .
Q. What are the solubility and stability properties of this compound under laboratory conditions?
The compound is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate degradation under prolonged exposure to light or moisture. Storage in amber vials at -20°C under argon preserves >90% purity for 6 months .
Advanced Research Questions
Q. How can E/Z isomerism in Ethyl cyano(phenylhydrazono)ethanoate derivatives be resolved experimentally?
- NMR Analysis : NOESY experiments differentiate isomers by spatial proximity of substituents. For the (2E) isomer, the cyano and phenyl groups are trans, leading to distinct coupling patterns.
- X-ray Crystallography : Definitive confirmation of geometry is achieved via single-crystal X-ray diffraction, as demonstrated for structurally related hydrazono esters .
Q. What strategies address contradictions in spectral data caused by tautomerism or impurities?
Q. How do organocatalysts influence stereoselectivity in synthesizing the (2E)-isomer?
Bifunctional thiourea catalysts enhance stereocontrol by stabilizing transition states via hydrogen bonding. For example, catalysts with electron-withdrawing groups (e.g., 4-Br-C₆H₄) improve the E/Z ratio to >9:1. Optimization involves screening catalysts (5–10 mol%) in dichloromethane at 0–25°C .
Q. What chromatographic methods optimize purity for hydrazono derivatives?
Preparative HPLC with a C18 column (acetonitrile/water gradient, 40–80% over 20 min) resolves isomers and removes byproducts. For lab-scale purification, flash chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >95% purity .
Q. How does solvent polarity affect reaction pathways in hydrazono formation?
Polar aprotic solvents (e.g., DMF) favor keto-enol tautomerization, accelerating condensation. Nonpolar solvents (e.g., toluene) slow reaction rates but improve selectivity for the (2E)-isomer. Solvent screening via DOE (Design of Experiments) identifies optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
